2-(2-Methylphenoxy)propanoyl chloride

Vue d'ensemble

Description

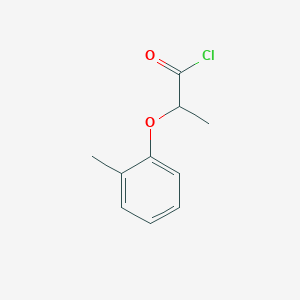

2-(2-Methylphenoxy)propanoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of propanoyl chloride, where the hydrogen atoms are substituted with a 2-methylphenoxy group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)propanoyl chloride typically involves the reaction of 2-methylphenol (o-cresol) with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired acyl chloride by the action of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The general reaction scheme is as follows:

-

Formation of the Ester:

2-Methylphenol+Propanoyl chloride→2-(2-Methylphenoxy)propanoyl ester+HCl

-

Conversion to Acyl Chloride:

2-(2-Methylphenoxy)propanoyl ester+SOCl2→2-(2-Methylphenoxy)propanoyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methylphenoxy)propanoyl chloride undergoes several types of chemical reactions, including:

-

Nucleophilic Substitution:

- Reaction with amines to form amides.

- Reaction with alcohols to form esters.

-

Hydrolysis:

- Reaction with water to form the corresponding carboxylic acid and hydrochloric acid.

-

Reduction:

- Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

Amines: Used in the formation of amides under mild conditions.

Alcohols: React with the acyl chloride in the presence of a base like pyridine to form esters.

Water: Hydrolysis occurs readily, especially in the presence of a base.

Reducing Agents: Such as LiAlH4, used for reduction reactions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Carboxylic Acids: Formed from hydrolysis.

Alcohols: Formed from reduction reactions.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-(2-Methylphenoxy)propanoyl chloride typically involves the reaction of 2-methyl-2-(2-methylphenoxy)propanoic acid with thionyl chloride or oxalyl chloride. This process not only yields the desired acyl chloride but also provides insights into its structural characteristics through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactivity

As an acyl chloride, this compound can undergo several important chemical reactions:

- Formation of Esters : Reacting with alcohols leads to the formation of esters.

- Formation of Amides : When reacted with amines, it produces amides.

- Hydrolysis : It can react with water or alcohols to generate the corresponding carboxylic acids.

The general reaction for these transformations can be represented as follows:where represents the 2-(2-Methylphenoxy)propanoyl group and denotes a nucleophile such as an alcohol or amine.

While comprehensive case studies specifically focusing on this compound are scarce, related research indicates its potential utility in various contexts:

- A study by Trofimov et al. details the synthesis and characterization of this compound, highlighting its chemical properties and potential applications in organic synthesis.

- The broader category of chlorinated phenolic compounds has been extensively studied for their environmental impact and degradation pathways, providing a context for understanding how similar structures behave in biological systems .

Mécanisme D'action

The mechanism of action of 2-(2-Methylphenoxy)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. The compound’s ability to form stable acyl derivatives makes it valuable in synthetic chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Methylphenoxy)acetyl chloride: Similar structure but with an acetyl group instead of a propanoyl group.

2-(2-Methylphenoxy)butanoyl chloride: Similar structure but with a butanoyl group instead of a propanoyl group.

2-(2-Methylphenoxy)benzoyl chloride: Similar structure but with a benzoyl group instead of a propanoyl group.

Uniqueness

2-(2-Methylphenoxy)propanoyl chloride is unique due to its specific propanoyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it suitable for particular synthetic applications where other acyl chlorides may not be as effective.

Activité Biologique

2-(2-Methylphenoxy)propanoyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 212.67 g/mol. This compound is characterized by its chlorinated acyl chloride structure, which is commonly utilized in various chemical syntheses. The unique structure includes a propanoyl group linked to a 2-methylphenoxy moiety, suggesting potential applications in organic synthesis and biological activity.

The compound is an acyl chloride, which can readily undergo nucleophilic acyl substitution reactions, making it versatile in synthetic organic chemistry. It can react with various nucleophiles, including alcohols and amines, to form esters and amides, respectively. The general reaction scheme can be represented as follows:

where represents the 2-methyl-2-(2-methylphenoxy)propanoyl group, and is the nucleophile.

Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:

- Antimicrobial Activity : Some phenoxyacetic acid derivatives have demonstrated antimicrobial properties. The presence of the chlorinated phenoxy group may enhance this activity by affecting cell membrane integrity or inhibiting essential metabolic pathways in microorganisms.

- Herbicidal Properties : Compounds like mecoprop, which share structural similarities, are known herbicides that act by disrupting plant growth hormone activity. This suggests that this compound could possess similar herbicidal properties due to its structural characteristics .

Toxicological Profile

The toxicological data for this compound is limited; however, related compounds indicate potential hazards:

- Acute Toxicity : Similar phenoxy compounds have been classified as harmful if swallowed and toxic upon skin contact. It is crucial to handle these compounds with care to prevent exposure .

- Environmental Impact : The environmental persistence of related compounds raises concerns regarding their impact on aquatic life. Studies have shown that such compounds can be very toxic to aquatic organisms, necessitating careful management of their use .

Synthesis and Characterization

A notable study by Trofimov et al. describes the synthesis of this compound through the acylation of 2-methylphenol with isobutyric acid using thionyl chloride as a dehydrating agent. The synthesized product was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Adsorption Studies

Research on the adsorption behavior of phenoxyacid compounds on clay surfaces indicates that structural modifications in compounds like this compound can significantly affect their environmental fate and transport. This study highlights the importance of understanding how structural features influence biological activity and environmental interactions .

Comparative Analysis

Here’s a comparison table highlighting structural analogs and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | Contains a para-substituted phenoxy group | |

| 4-Methyl-4-(4-methylphenoxy)butanoyl chloride | Larger aliphatic chain | |

| 3-Methyl-3-(3-methylphenoxy)butanoyl chloride | Different position of methyl substitution |

The ortho-substitution pattern on the phenoxy ring in this compound may impart distinct steric and electronic properties compared to its para-substituted counterparts, potentially influencing its reactivity and biological activity differently than similar compounds.

Propriétés

IUPAC Name |

2-(2-methylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-5-3-4-6-9(7)13-8(2)10(11)12/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGULJDOZDDVXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566868 | |

| Record name | 2-(2-Methylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63986-71-0 | |

| Record name | 2-(2-Methylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.